4-(3-fluoro-4-methoxyphenyl)-1H-imidazole
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Overview
Description
4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 3-fluoro-4-methoxy-phenyl group in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxy-phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and glyoxal.
Formation of Intermediate: The reaction between 3-fluoro-4-methoxybenzaldehyde and glyoxal in the presence of ammonium acetate leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the imidazole ring, resulting in the final product, 4-(3-fluoro-4-methoxy-phenyl)-1H-imidazole.
Industrial Production Methods
Industrial production of 4-(3-fluoro-4-methoxy-phenyl)-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like halogens (chlorine, bromine) and nitric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxy-phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
Uniqueness
4-(3-Fluoro-4-methoxy-phenyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 3-fluoro-4-methoxy-phenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H9FN2O |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-2-7(4-8(10)11)9-5-12-6-13-9/h2-6H,1H3,(H,12,13) |
InChI Key |
LHXBRGJDKWIEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN2)F |
Origin of Product |
United States |
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